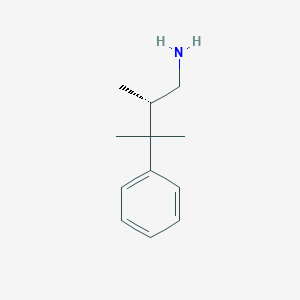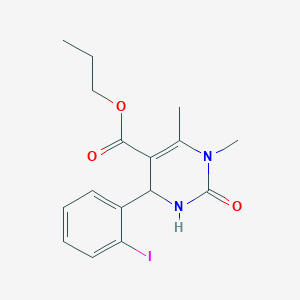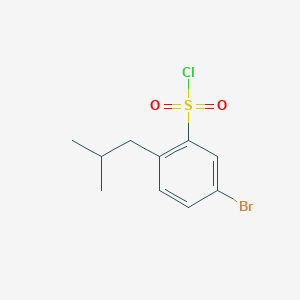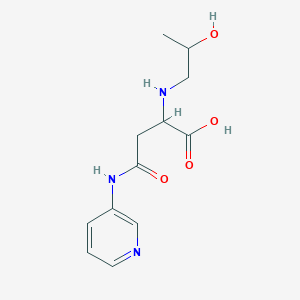
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine, also known as Dexedrine, is a central nervous system (CNS) stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the phenethylamine class of drugs and is a derivative of amphetamine.
Mechanism Of Action
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and mood. By increasing their levels, (2S)-2,3-Dimethyl-3-phenylbutan-1-amine can improve focus, alertness, and cognitive function.
Biochemical and Physiological Effects:
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine has several biochemical and physiological effects. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver and decreases appetite. These effects are due to the activation of the sympathetic nervous system.
Advantages And Limitations For Lab Experiments
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine has several advantages and limitations for lab experiments. Its ability to increase dopamine and norepinephrine levels makes it a useful tool for studying the CNS and its functions. However, its effects on the sympathetic nervous system can complicate experiments that involve cardiovascular or metabolic measurements.
Future Directions
There are several future directions for research on (2S)-2,3-Dimethyl-3-phenylbutan-1-amine. One direction is to investigate its potential use in treating other conditions, such as depression, obesity, and addiction. Another direction is to study its effects on the immune system, as recent research has suggested that (2S)-2,3-Dimethyl-3-phenylbutan-1-amine may have immunomodulatory effects. Additionally, further research is needed to better understand the long-term effects of (2S)-2,3-Dimethyl-3-phenylbutan-1-amine use, particularly in children and adolescents.
Synthesis Methods
The synthesis of (2S)-2,3-Dimethyl-3-phenylbutan-1-amine involves the condensation of benzaldehyde with nitroethane to form phenyl-2-nitropropene. The phenyl-2-nitropropene is then reduced using a reducing agent, such as lithium aluminum hydride, to form (2S)-2,3-Dimethyl-3-phenylbutan-1-amine.
Scientific Research Applications
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine has been extensively studied for its use in treating ADHD and narcolepsy. It has also been studied for its potential use in treating other conditions, such as depression, obesity, and addiction. In addition, (2S)-2,3-Dimethyl-3-phenylbutan-1-amine has been used as a research tool to study the CNS and its functions.
properties
IUPAC Name |
(2S)-2,3-dimethyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPJWOFLAAPXOS-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)

![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)
![2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2372106.png)




![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

